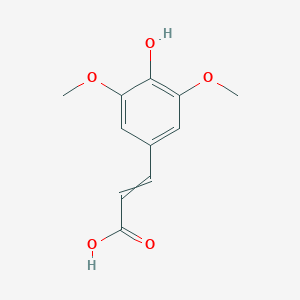
シナピン酸
概要
説明
Sinapic acid, also known as 3,5-dimethoxy-4-hydroxycinnamic acid, is a naturally occurring hydroxycinnamic acid found in various plants. It is a member of the phenylpropanoid family and is commonly present in fruits, vegetables, cereals, and spices. Sinapic acid is known for its potent antioxidant, anti-inflammatory, and anti-cancer properties .
科学的研究の応用
Sinapic acid has a wide range of scientific research applications:
作用機序
Sinapic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis. For instance, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .
Safety and Hazards
将来の方向性
Sinapic acid has shown promise in alleviating inflammatory bowel disease (IBD) through localization of tight junction proteins by direct binding to TAK1 and improving intestinal microbiota . Future studies are warranted to study the effect of sinapic acid on human-derived intestinal microbes using gnotobiotic mice .
生化学分析
Biochemical Properties
Sinapic acid is chemically studied as a cinnamic acid derivative that contains 3, 5-dimethoxyl and 4-hydroxyl substitutions in the phenyl group of cinnamic acid . It has been pharmacologically evaluated for its potent antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic, and anti-bacterial activities .
Cellular Effects
Sinapic acid has been shown to have a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sinapic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Sinapic acid is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Sinapic acid can be synthesized through various methods. One common approach involves the esterification of sinapyl alcohol followed by oxidation. Another method includes the use of molecularly imprinted polymers (MIPs) via precipitation polymerization. In this process, acetonitrile/methanol is used as the porogenic solvent system, sinapic acid as the template, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate as the cross-linking agent .
Industrial Production Methods: Industrial production of sinapic acid often involves the extraction from plant sources such as canola, mustard seed, and rapeseed. The extraction process typically includes solvent extraction followed by purification steps to isolate sinapic acid in its pure form .
化学反応の分析
Types of Reactions: Sinapic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to scavenge radicals such as nitrogen dioxide and hydroxyl radicals through hydrogen atom transfer and radical adduct formation mechanisms .
Common Reagents and Conditions:
Oxidation: Sinapic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of sinapic acid can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapyl alcohol and sinapaldehyde .
類似化合物との比較
Sinapic acid is often compared with other hydroxycinnamic acids such as ferulic acid, caffeic acid, and p-coumaric acid. While all these compounds share similar antioxidant properties, sinapic acid is unique due to its higher radical scavenging activity and its ability to modulate multiple signaling pathways .
Similar Compounds:
- Ferulic acid
- Caffeic acid
- p-Coumaric acid
- Syringic acid
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sinapic acid involves the condensation of p-coumaric acid with methanol in the presence of a catalyst to form methyl p-coumarate. This intermediate is then subjected to a methylation reaction using diazomethane to form methyl sinapate, which is then hydrolyzed to form sinapic acid.", "Starting Materials": [ "p-coumaric acid", "methanol", "catalyst", "diazomethane" ], "Reaction": [ { "Step 1": "Condensation of p-coumaric acid with methanol in the presence of a catalyst to form methyl p-coumarate", "Reactants": "p-coumaric acid + methanol + catalyst", "Products": "methyl p-coumarate" }, { "Step 2": "Methylation of methyl p-coumarate using diazomethane to form methyl sinapate", "Reactants": "methyl p-coumarate + diazomethane", "Products": "methyl sinapate" }, { "Step 3": "Hydrolysis of methyl sinapate to form sinapic acid", "Reactants": "methyl sinapate + water", "Products": "sinapic acid" } ] } | |
CAS番号 |
530-59-6 |
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC名 |
(Z)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3- |
InChIキー |
PCMORTLOPMLEFB-ARJAWSKDSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C\C(=O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)O |
その他のCAS番号 |
7361-90-2 530-59-6 |
ピクトグラム |
Irritant |
同義語 |
(E)-sinapic acid 2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)- 3,5-dimethoxy-4-hydroxycinnamic acid 4-hydroxy-3,5-dimethoxycinnamic acid cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)- sinapic acid sinapic acid, (E)- sinapinic acid synapitic acid trans-sinapic acid trans-sinapinic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



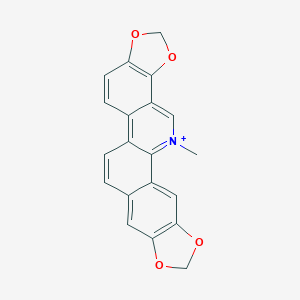

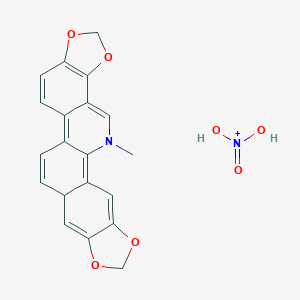
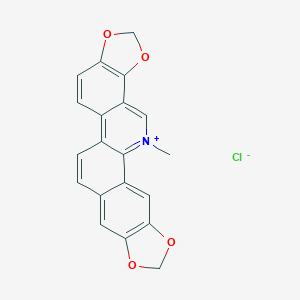
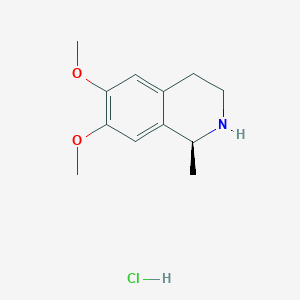
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)







